BenchChemオンラインストアへようこそ!

(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one

BCRP inhibition multidrug resistance reversal mitoxantrone accumulation

(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (CAS 170087-97-5, CID is a synthetic chalcone bearing 2,4-dimethoxy substitution on the benzaldehyde-derived aryl ring (ring B) and an unsubstituted phenyl ring at the carbonyl terminus. This substitution pattern distinguishes it from the regioisomeric 2′,4′-dimethoxychalcone (CAS 1154‑77‑4), in which the methoxy groups reside on the acetophenone-derived ring A.

Molecular Formula C17H16O3
Molecular Weight 268.312
CAS No. 170087-97-5
Cat. No. B2404131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
CAS170087-97-5
Molecular FormulaC17H16O3
Molecular Weight268.312
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H16O3/c1-19-15-10-8-14(17(12-15)20-2)9-11-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-9+
InChIKeyWIVAGKMXNMVMFC-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one (CAS 170087-97-5): Procurement-Relevant Identity and Baseline Characterization for Chalcone Library Screening


(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (CAS 170087-97-5, CID 5706277) is a synthetic chalcone bearing 2,4-dimethoxy substitution on the benzaldehyde-derived aryl ring (ring B) and an unsubstituted phenyl ring at the carbonyl terminus [1]. This substitution pattern distinguishes it from the regioisomeric 2′,4′-dimethoxychalcone (CAS 1154‑77‑4), in which the methoxy groups reside on the acetophenone-derived ring A. The compound has been profiled in enzymatic screens, yielding an IC₅₀ of 10 000 nM against 5‑lipoxygenase in RBL‑1 cells and an EC₅₀ of 932 000 nM in a cell‑based NF‑κB assay [1], establishing a quantitative baseline against which structurally related chalcones can be compared for target‑specific or cell‑based screening campaigns.

Why Generic Chalcone Substitution Fails for (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Regioisomeric and Methoxy-Positioning Evidence


Substituting (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one with a generic chalcone or a regioisomer ignores the decisive role of methoxy‑group regiochemistry in both target engagement and cellular potency. A systematic comparison of 2,4‑dimethoxy, 2,5‑dimethoxy, and 3,4‑dimethoxy series against Plasmodium falciparum 3D7 concluded that the 2,4‑dimethoxy arrangement on the benzaldehyde ring provides the most appropriate orientation for binding to the active site of the target enzyme [1]. In the BCRP (ABCG2) efflux‑transporter context, chalcones bearing a 2,4‑dimethoxy substitution on ring A increased mitoxantrone accumulation to a greater extent than the established inhibitor fumitremorgin C and sensitized BCRP‑overexpressing cancer cells 2‑ to 5‑fold, whereas ring‑B‑substituted analogs were not equivalently active [2]. These findings demonstrate that neither the unsubstituted chalcone core nor a differently methoxylated analog can be assumed to reproduce the specific recognition features conferred by the 2,4‑dimethoxy motif.

Quantitative Differentiation Evidence for (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one Versus Closest Analogs


BCRP (ABCG2) Inhibition: 2,4‑Dimethoxy Chalcone Increases Mitoxantrone Accumulation More Potently Than Fumitremorgin C

In a panel of 17 non‑basic chalcone analogs, chalcones bearing a 2,4‑dimethoxy substitution on ring A increased mitoxantrone accumulation in BCRP‑overexpressing MDA‑MB‑231 cells to a greater extent than the established BCRP inhibitor fumitremorgin C at an equimolar concentration of 5 μM [1]. Functionally, these 2,4‑dimethoxy chalcones sensitized BCRP‑overexpressing cancer cells to mitoxantrone by 2‑ to 5‑fold relative to vehicle‑treated controls, whereas chalcones lacking the 2,4‑dimethoxy pattern (e.g., 2,5‑dimethoxy or 3,4‑dimethoxy analogs) showed predominantly stimulatory rather than inhibitory effects on BCRP ATPase activity [1]. This evidence identifies the 2,4‑dimethoxy pharmacophore as a critical determinant for selective BCRP modulation.

BCRP inhibition multidrug resistance reversal mitoxantrone accumulation

Antimalarial Potency: 2,4‑Dimethoxy Series Outperforms 2,5‑Dimethoxy and 3,4‑Dimethoxy Congeners and Surpasses Licochalcone A

Twenty‑seven chalcone derivatives organized into five methoxy‑substitution series (4‑methoxy; 2,4‑dimethoxy; 2,5‑dimethoxy; 3,4‑dimethoxy; 3,4,5‑trimethoxy) were evaluated against the chloroquine‑sensitive 3D7 strain of P. falciparum. The 2,4‑dimethoxy series yielded IC₅₀ values between 1.1 and 7.68 μg/mL, with the most potent compound (1‑(4‑benzimidazol‑1‑yl‑phenyl)‑3‑(2,4‑dimethoxy‑phenyl)‑propen‑1‑one) achieving an IC₅₀ of 1.1 μg/mL, superior to the natural benchmark licochalcone A (IC₅₀ = 1.43 μg/mL) [1]. By contrast, the 2,5‑dimethoxy and 3,4‑dimethoxy series exhibited less favorable activity profiles. The authors explicitly concluded that methoxy groups at positions 2 and 4 on the benzaldehyde ring present the most appropriate orientation for target‑site binding [1].

antimalarial Plasmodium falciparum structure‑activity relationship

Anti‑EMT Activity in A549 Alveolar Epithelial Cells: Quantitative Reversal of TGF‑β1‑Induced Mesenchymal Transition at 23.89 μM

2′,4′‑Dimethoxychalcone (DTC, the ring‑A methoxylated regioisomer of the target compound) at a working concentration of 23.89 μM significantly upregulated the epithelial marker E‑cadherin and downregulated the mesenchymal marker vimentin in TGF‑β1‑stimulated A549 cells, effectively reversing the EMT process and maintaining epithelial‑like morphology while reducing cell migration capacity [1]. This anti‑EMT effect was demonstrated in a well‑established in vitro model of TGF‑β1‑induced fibrosis and is quantitatively linked to a defined concentration, enabling direct comparison with other anti‑EMT chalcone candidates such as isoliquiritigenin, which is cited in the same study as a natural chalcone with EMT‑reversal activity but requires higher concentrations or shows pathway‑specific differences [1].

epithelial‑mesenchymal transition TGF‑β1 A549 anti‑fibrotic

Broad‑Spectrum Anti‑Inflammatory Activity in LPS‑Stimulated RAW264.7 Macrophages: Multi‑Cytokine Suppression at 5 μM

DTC at 5 μM significantly reduced the LPS‑induced secretion of nitric oxide (NO), tumor necrosis factor‑α (TNF‑α), interleukin‑6 (IL‑6), and interleukin‑1β (IL‑1β) in RAW264.7 macrophage supernatants (p < 0.0001 vs. LPS group for all four mediators) [1]. This multi‑cytokine suppression profile distinguishes DTC from chalcones that selectively inhibit only NO production (e.g., certain fluorinated chalcones with sub‑micromolar NO IC₅₀ but lacking reported IL‑6 or IL‑1β suppression data) [2]. The simultaneous inhibition of NO, TNF‑α, IL‑6, and IL‑1β at a single low‑micromolar concentration suggests a broader anti‑inflammatory mechanism potentially involving upstream NF‑κB or MAPK pathway interference, rather than isolated enzyme inhibition.

anti‑inflammatory RAW264.7 LPS nitric oxide TNF‑α IL‑6

Antibacterial Spectrum: Bacteriostatic Activity Against MRSA and C. albicans with MIC = 10 μM for the Fungal Target

DTC demonstrated bacteriostatic activity against Staphylococcus aureus, Proteus vulgaris, methicillin‑resistant Staphylococcus aureus (MRSA), and Candida albicans in a micro‑broth dilution assay [1]. Activity against C. albicans was significantly stronger than against bacterial strains, with a minimum inhibitory concentration (MIC) of 10 μM and a minimum bactericidal concentration (MBC) of 12.5 μM [1]. In contrast, DTC showed no activity against Pseudomonas aeruginosa, Escherichia coli, Gardnerella vaginalis, Streptococcus agalactiae, Enterococcus faecalis, or Bacillus subtilis, indicating a narrow but defined spectrum [1]. This selective anti‑MRSA and anti‑Candida profile differentiates DTC from broad‑spectrum chalcones such as 3′‑methoxychalcone (anti‑Pseudomonas MIC = 7.8 μg/mL) [2].

antibacterial MRSA Candida albicans MIC bacteriostatic

Enzymatic Selectivity Baseline: Differential Activity Across 5‑Lipoxygenase, NF‑κB, and Chitin Synthase Defines Target‑Specific Utility

The target compound has been quantitatively profiled against three distinct molecular targets in standardized assays: 5‑lipoxygenase (IC₅₀ = 10 000 nM, rat RBL‑1 cells), NF‑κB transcription factor (EC₅₀ = 932 000 nM, human cell‑based assay), and chitin synthase 3 (IC₅₀ = 372 000 nM, Saccharomyces cerevisiae) [1]. The ~93‑fold difference between 5‑lipoxygenase and NF‑κB activity, and the ~37‑fold difference between 5‑lipoxygenase and chitin synthase, provide a quantitative selectivity window that is absent for most uncharacterized chalcone analogs. This dataset enables informed selection: the compound is a moderate 5‑lipoxygenase inhibitor but a weak NF‑κB and chitin synthase modulator, making it suitable as a selectivity control or as a starting scaffold for lipoxygenase‑focused medicinal chemistry, while being inappropriate for NF‑κB‑ or chitin synthase‑centric campaigns without further optimization.

5‑lipoxygenase NF‑κB chitin synthase target selectivity enzymatic profiling

Optimal Research and Industrial Application Scenarios for (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one Based on Quantitative Differentiation Evidence


BCRP‑Mediated Multidrug Resistance Reversal Screening

Procurement for oncology programs investigating breast cancer resistance protein (BCRP/ABCG2) inhibition should select 2,4‑dimethoxy chalcones as a privileged scaffold. Evidence demonstrates that 2,4‑dimethoxy substitution on ring A increases mitoxantrone accumulation beyond the level achieved by fumitremorgin C at equimolar concentration (5 μM) and sensitizes BCRP‑overexpressing MDA‑MB‑231 cells 2‑ to 5‑fold [1]. Use (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one as the core scaffold for further ring‑B diversification to optimize BCRP selectivity while maintaining low P‑glycoprotein cross‑reactivity.

Antimalarial Lead Optimization Leveraging 2,4‑Dimethoxy Benzaldehyde Pharmacophore

Teams developing next‑generation antimalarials should prioritize the 2,4‑dimethoxy benzaldehyde chalcone series, which consistently yields IC₅₀ values between 1.1 and 7.68 μg/mL against chloroquine‑sensitive P. falciparum 3D7 and outperforms both licochalcone A (IC₅₀ = 1.43 μg/mL) and the 2,5‑dimethoxy and 3,4‑dimethoxy regioisomeric series [1]. The unsubstituted phenyl‑ketone terminus of the target compound provides a convenient synthetic handle for late‑stage diversification at the acetophenone position without perturbing the essential 2,4‑dimethoxy recognition element.

Dual Anti‑MRSA and Anti‑Candida Co‑Infection Model Studies

The compound's demonstrated bacteriostatic activity against both MRSA and C. albicans (MIC = 10 μM, MBC = 12.5 μM against the fungal target) [1], combined with its lack of activity against commensal Gram‑negative species such as E. coli, makes it suitable for mixed‑infection in vivo models where selective pressure against Gram‑positive pathogens and Candida is desired without disrupting the Gram‑negative microbiota. This narrow‑spectrum profile reduces confounding variables in microbiome‑aware experimental designs.

Multi‑Cytokine Anti‑Inflammatory Hit Validation in Macrophage‑Driven Inflammation

Investigators validating anti‑inflammatory hits should employ this compound as a positive control for multi‑cytokine suppression, given its ability to simultaneously reduce NO, TNF‑α, IL‑6, and IL‑1β at a single 5 μM concentration in LPS‑stimulated RAW264.7 macrophages [1]. This four‑mediator suppression profile at a low‑micromolar concentration is a stringent benchmark that few mono‑functional chalcones achieve, making the compound a valuable reference standard for screening libraries where pleiotropic anti‑inflammatory mechanisms are sought.

Quote Request

Request a Quote for (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.